methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 1-2 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can have different functional groups attached to the nitrogen atom or the carbon atoms of the pyrrolidine ring.
Scientific Research Applications
Methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine ring structure but differ in the substituents attached to the ring.
Pyrrolidine derivatives: Other pyrrolidine derivatives with different functional groups can have similar chemical properties but may exhibit different biological activities.
Uniqueness
Methyl (2R)-1-aminopyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester group. This combination of features makes it particularly useful in the synthesis of chiral molecules and in applications requiring specific interactions with biological targets.
Properties
Molecular Formula |
C6H13ClN2O2 |
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Molecular Weight |
180.63 g/mol |
IUPAC Name |
methyl (2R)-1-aminopyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-8(5)7;/h5H,2-4,7H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
XVFWEBJMAVNTHD-NUBCRITNSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1N.Cl |
Canonical SMILES |
COC(=O)C1CCCN1N.Cl |
Origin of Product |
United States |
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